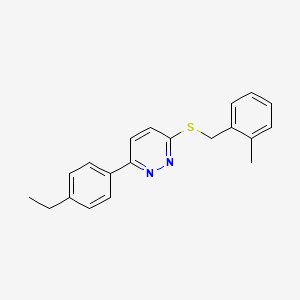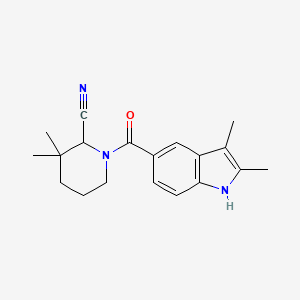
1-(2,3-Dimethyl-1H-indole-5-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The indole derivative is then subjected to Friedel-Crafts acylation to introduce the carbonyl group at the 5-position.
- Reagents: Acyl chloride, aluminum chloride (AlCl₃).
- Reaction conditions: Anhydrous conditions, controlled temperature.
Formation of the Piperidine Ring:
- The piperidine ring is synthesized separately, often starting from 3,3-dimethylbutyronitrile.
- Reaction conditions: Basic medium, room temperature.
Coupling of Indole and Piperidine Moieties:
- The final step involves coupling the indole and piperidine derivatives through a nucleophilic substitution reaction.
- Reagents: Suitable coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
- Reaction conditions: Anhydrous conditions, room temperature.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes:
- Use of continuous flow reactors to maintain consistent reaction conditions.
- Implementation of automated systems for precise control of temperature, pressure, and reagent addition.
- Purification methods such as crystallization or chromatography to ensure high purity of the final product.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethyl-1H-indole-5-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Indole Moiety:
- Starting from a suitable precursor such as 2,3-dimethylaniline, the indole ring is formed through a Fischer indole synthesis.
- Reaction conditions: Acidic medium, elevated temperatures.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,3-Dimethyl-1H-indole-5-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile can undergo various chemical reactions, including:
-
Oxidation:
- Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
- Conditions: Acidic or basic medium, elevated temperatures.
- Products: Oxidized derivatives of the indole or piperidine rings.
-
Reduction:
- Reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
- Conditions: Anhydrous conditions, room temperature.
- Products: Reduced forms of the carbonyl or nitrile groups.
-
Substitution:
- Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
- Conditions: Varies depending on the reagent and desired substitution.
- Products: Substituted derivatives at the indole or piperidine rings.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogenating agents, nucleophiles.
Major Products:
- Oxidized or reduced derivatives depending on the reaction conditions.
- Substituted products with various functional groups attached to the indole or piperidine rings.
Aplicaciones Científicas De Investigación
1-(2,3-Dimethyl-1H-indole-5-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile has several applications in scientific research:
-
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Studied for its unique chemical reactivity and stability.
-
Biology:
- Investigated for potential biological activity, including antimicrobial and anticancer properties.
- Used in the development of probes for biological imaging.
-
Medicine:
- Explored as a potential drug candidate for various therapeutic areas.
- Studied for its interactions with biological targets such as enzymes and receptors.
-
Industry:
- Utilized in the development of advanced materials with specific properties.
- Applied in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dimethyl-1H-indole-5-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile depends on its specific application:
-
Biological Activity:
- The compound may interact with specific enzymes or receptors, inhibiting or activating their function.
- Molecular targets could include kinases, proteases, or other proteins involved in disease pathways.
-
Chemical Reactivity:
- The indole and piperidine rings provide sites for various chemical reactions, influencing the compound’s reactivity.
- The carbonyl and nitrile groups can participate in nucleophilic or electrophilic reactions, affecting the overall mechanism.
Comparación Con Compuestos Similares
1-(2,3-Dimethyl-1H-indole-5-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile can be compared with other compounds that have similar structures or functionalities:
Similar Compounds:
Uniqueness:
- The combination of an indole moiety with a piperidine ring and the presence of both carbonyl and nitrile groups make this compound unique.
- Its specific structure provides distinct chemical reactivity and potential biological activity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
1-(2,3-dimethyl-1H-indole-5-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-12-13(2)21-16-7-6-14(10-15(12)16)18(23)22-9-5-8-19(3,4)17(22)11-20/h6-7,10,17,21H,5,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKOGNQULGFKDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)N3CCCC(C3C#N)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B2635194.png)
![2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2635195.png)

![4-[6-(Cyclopentyloxy)pyridine-3-carbonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2635200.png)
![3-methyl-N-[2-(4-morpholinyl)ethyl]-1-phenyl-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B2635202.png)

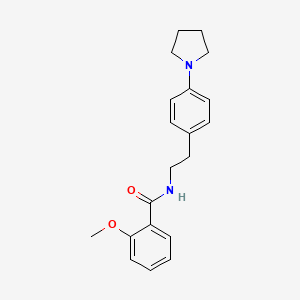
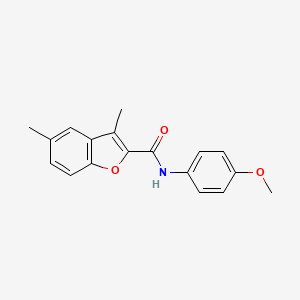

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2635208.png)
![N-[(furan-2-yl)methyl]-3-(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2635210.png)
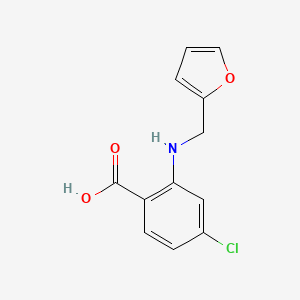
![N-[(3-Methyl-2-oxo-1,3-benzoxazol-5-yl)methyl]but-2-ynamide](/img/structure/B2635216.png)
